molecular formula C34H23N9Na2O9S2 B13774440 Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate CAS No. 94386-24-0

Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate

Cat. No.: B13774440
CAS No.: 94386-24-0
M. Wt: 811.7 g/mol
InChI Key: DNVHYHYYCPBMDM-UHFFFAOYSA-L
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Description

Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate is a complex azo compound known for its vibrant color properties. It is widely used in various industries, particularly in dyeing and printing textiles. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in textile dyeing, printing, and as a colorant in various products

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage under specific conditions, releasing aromatic amines that can further interact with biological molecules. The sulfonate groups enhance the compound’s solubility, facilitating its distribution in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another azo compound with similar structural features but different substituents.

    Disodium 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate: Similar in structure but with variations in the azo linkages

Uniqueness

Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate is unique due to its multiple azo groups and disulfonate functionalities, which confer high solubility and intense coloration. These properties make it particularly valuable in applications requiring strong and stable dyes .

Properties

CAS No.

94386-24-0

Molecular Formula

C34H23N9Na2O9S2

Molecular Weight

811.7 g/mol

IUPAC Name

disodium;4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H25N9O9S2.2Na/c35-31-30-19(17-28(53(47,48)49)32(31)42-40-22-5-1-20(2-6-22)36-38-24-9-13-26(44)14-10-24)18-29(54(50,51)52)33(34(30)46)43-41-23-7-3-21(4-8-23)37-39-25-11-15-27(45)16-12-25;;/h1-18,44-46H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2

InChI Key

DNVHYHYYCPBMDM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)O)N)O.[Na+].[Na+]

Origin of Product

United States

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